molecular formula C15H14FNO2 B4427787 3-[(4-fluorobenzyl)amino]-4-methylbenzoic acid

3-[(4-fluorobenzyl)amino]-4-methylbenzoic acid

Cat. No. B4427787
M. Wt: 259.27 g/mol
InChI Key: KLGHFVSPDLKNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-fluorobenzyl)amino]-4-methylbenzoic acid, also known as FMA-MA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzoic acids and is derived from the amino acid phenylalanine. FMA-MA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-[(4-fluorobenzyl)amino]-4-methylbenzoic acid involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a key role in the regulation of gene expression and cell growth. By inhibiting HDAC activity, this compound can prevent the growth and division of cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. In addition, this compound has been shown to have a positive effect on the immune system, enhancing the body's ability to fight off infections and diseases. These effects are thought to be due to the compound's ability to modulate various signaling pathways and enzymes in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(4-fluorobenzyl)amino]-4-methylbenzoic acid in laboratory experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a promising candidate for the development of new anticancer drugs with fewer side effects than traditional chemotherapy treatments. However, there are also limitations to the use of this compound in laboratory experiments, including its complex synthesis process and the need for further research to fully understand its mechanisms of action and potential side effects.

Future Directions

There are several future directions for research on 3-[(4-fluorobenzyl)amino]-4-methylbenzoic acid, including the development of new anticancer drugs based on its structure and mechanism of action. In addition, further investigation is needed to fully understand the compound's potential therapeutic benefits for other diseases and conditions, such as inflammation and autoimmune disorders. Other areas of research could include the optimization of synthesis methods and the development of new analytical techniques for the detection and quantification of this compound in biological samples. Overall, this compound represents a promising area of research with potential applications in a range of fields.

Scientific Research Applications

3-[(4-fluorobenzyl)amino]-4-methylbenzoic acid has been investigated for its potential applications in the field of medicine, particularly in the treatment of cancer. Research studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a promising candidate for the development of new anticancer drugs. In addition, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which may have therapeutic benefits for a range of other diseases and conditions.

properties

IUPAC Name

3-[(4-fluorophenyl)methylamino]-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-10-2-5-12(15(18)19)8-14(10)17-9-11-3-6-13(16)7-4-11/h2-8,17H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGHFVSPDLKNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-fluorobenzyl)amino]-4-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(4-fluorobenzyl)amino]-4-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
3-[(4-fluorobenzyl)amino]-4-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
3-[(4-fluorobenzyl)amino]-4-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
3-[(4-fluorobenzyl)amino]-4-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
3-[(4-fluorobenzyl)amino]-4-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.